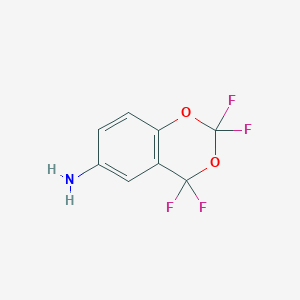

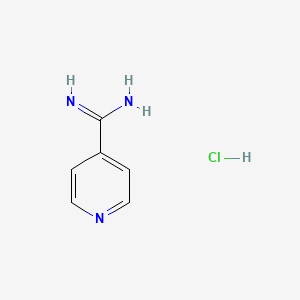

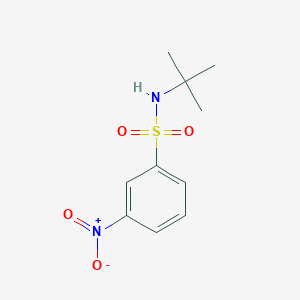

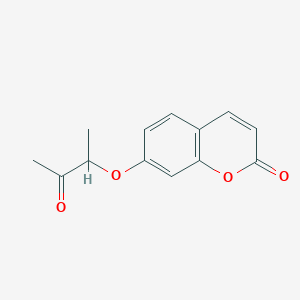

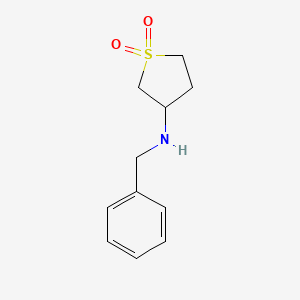

![molecular formula C13H16N2O5S B1272868 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid CAS No. 64527-22-6](/img/structure/B1272868.png)

1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

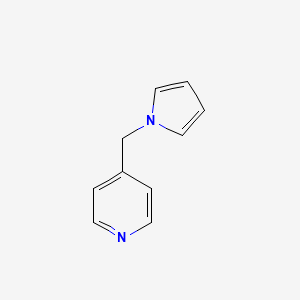

The compound 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid is a chemical entity that appears to be a derivative of aryl pyrrolyl sulfones. Aryl pyrrolyl sulfones have been studied for their potential pharmacological properties, including anti-HIV-1 activity. The presence of a sulfonyl group and an acetylamino moiety suggests that this compound could be related to the pharmacophores discussed in the research on anti-HIV-1 active sulfones.

Synthesis Analysis

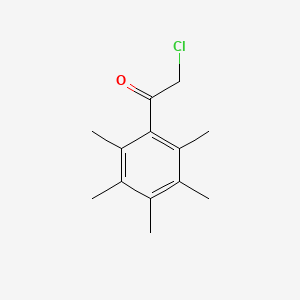

The synthesis of related aryl pyrrolyl sulfones involves the reaction of arylsulfonyl chlorides with substituted pyrroles or the condensation of sulfonamides with 2,5-dimethoxytetrahydrofuran using the Clauson-Kaas method. The synthesis of N-sulfonic acid pyridinium-4-carboxylic acid chloride, a catalyst for condensation reactions, has been reported and could potentially be used in the synthesis of similar compounds . Although the exact synthesis of 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid is not detailed, the methods described could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of compounds related to 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid has been characterized by various techniques, including FT-IR, 1H NMR, 13C NMR, and XRD analyses . These techniques provide detailed information about the functional groups present and the overall molecular architecture, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions of aryl pyrrolyl sulfones are influenced by the substituents on the pyrrole ring and the amino group of the pharmacophore moiety. Substitutions at the amino group can lead to inactive products or weakened anti-HIV-1 activity . The presence of an acetylamino group in 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid suggests that it may undergo similar reactions affecting its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl pyrrolyl sulfones, such as solubility, melting point, and stability, are important for their pharmacological application. The presence of an alkoxycarbonyl group at position 2 of the pyrrole ring has been associated with the best activity and selectivity against HIV-1 . The specific properties of 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid would need to be studied to determine its suitability as a drug candidate.

Applications De Recherche Scientifique

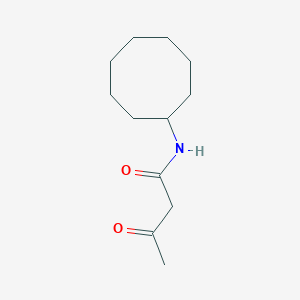

Pyrrolidine is a five-membered ring with nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The design of new molecules often starts by studying the binding conformation of existing compounds . For example, a bicyclic sulfonamide showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

In terms of synthesis, there are two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Orientations Futures

Pyrrolidine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . Therefore, “1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid” and its derivatives may have potential applications in drug discovery and medicinal chemistry.

Propriétés

IUPAC Name |

1-(4-acetamidophenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-9(16)14-10-4-6-11(7-5-10)21(19,20)15-8-2-3-12(15)13(17)18/h4-7,12H,2-3,8H2,1H3,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBDVSSNNTVKSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387831 |

Source

|

| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid | |

CAS RN |

64527-22-6 |

Source

|

| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

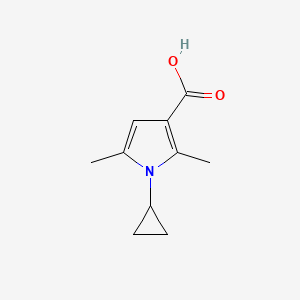

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)